molecular formula C9H13BrN2 B1413782 [(3-Bromopyridin-4-yl)methyl](propan-2-yl)amine CAS No. 1935075-00-5

[(3-Bromopyridin-4-yl)methyl](propan-2-yl)amine

Cat. No.: B1413782
CAS No.: 1935075-00-5
M. Wt: 229.12 g/mol
InChI Key: OKUQGSHOSQNEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromopyridin-4-yl)methylamine is a brominated pyridine derivative with an isopropylamine functional group. Its structure consists of a pyridine ring substituted with a bromine atom at the 3-position and a methyl-isopropylamine moiety at the 4-position. Bromine’s electron-withdrawing nature may influence reactivity and intermolecular interactions .

Properties

IUPAC Name

N-[(3-bromopyridin-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-7(2)12-5-8-3-4-11-6-9(8)10/h3-4,6-7,12H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUQGSHOSQNEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopyridin-4-yl)methylamine typically involves the bromination of a pyridine derivative followed by amination. One common method involves the reaction of 4-(bromomethyl)pyridine with isopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as toluene or ethyl acetate, with the addition of a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the highest purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromopyridin-4-yl)methylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding pyridine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Pyridine N-oxides and other oxidized products.

    Reduction: Dehalogenated pyridine derivatives.

Scientific Research Applications

(3-Bromopyridin-4-yl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Incorporated into the design of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of (3-Bromopyridin-4-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such

Biological Activity

(3-Bromopyridin-4-yl)methylamine is an organic compound that belongs to the class of substituted pyridines. Its unique structure, characterized by the presence of a bromine atom at the 3-position of the pyridine ring, significantly influences its chemical reactivity and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Structure : The compound has a molecular formula of C10_{10}H12_{12}BrN, featuring a bromine atom attached to the pyridine ring, which enhances its reactivity.

Synthesis : The synthesis of (3-Bromopyridin-4-yl)methylamine typically involves nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles. Common reagents used in these reactions include sodium azide and potassium thiolate under basic conditions.

Biological Activity

The biological activity of (3-Bromopyridin-4-yl)methylamine is an area of active research, with studies indicating potential interactions with various biological targets. The following table summarizes key findings related to its biological activity:

Activity Description Reference
Antimicrobial Activity Exhibited significant antimicrobial properties against various bacterial strains.
Enzyme Inhibition Demonstrated potential as an enzyme inhibitor, specifically targeting certain kinases involved in cancer.
Cell Proliferation In vitro studies showed that it could inhibit cell proliferation in cancer cell lines.
Neuroprotective Effects Preliminary studies suggest neuroprotective properties, potentially beneficial in neurodegenerative diseases.

The mechanism of action of (3-Bromopyridin-4-yl)methylamine is not fully elucidated but appears to involve modulation of enzyme activity and receptor interactions. This compound may act as a reversible inhibitor for specific targets in cellular pathways related to growth and apoptosis.

  • Enzyme Interaction : The bromine atom may facilitate binding to active sites of enzymes, altering their function.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with neurodegeneration.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of (3-Bromopyridin-4-yl)methylamine against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration into its potential as an antibiotic agent.
  • Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that this compound could reduce cell viability significantly, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotective Studies : Investigations into neuroprotective effects indicated that this compound could reduce oxidative stress markers in neuronal cells, hinting at its utility in treating neurodegenerative diseases such as Alzheimer's.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share structural similarities with (3-Bromopyridin-4-yl)methylamine, differing primarily in aromatic substituents, amine groups, or backbone modifications:

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
(3-Bromopyridin-4-yl)methylamine C9H13BrN2 229.12* Bromopyridine core, isopropylamine
1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) C11H17NO 179.26 Methoxyphenyl group, methylamine
(2-Methoxyphenyl)methyl[1-(4-methylphenyl)propan-2-yl]amine (4-MMA-NBOMe) C19H25NO 283.41* Methoxybenzyl, 4-methylphenyl, branched amine
3-(4-Bromophenyl)prop-2-yn-1-amine C9H8BrN 210.08 Bromophenyl, propargylamine chain
1-(Fluorophenyl)propan-2-ylamine C10H14FN 167.23* Fluorophenyl, methyl-isopropylamine

*Calculated based on molecular formula.

Key Observations :

Aromatic Substituent Effects :

  • The bromine atom in (3-Bromopyridin-4-yl)methylamine increases molecular weight and polarizability compared to fluorine (e.g., 1-(fluorophenyl)propan-2-ylamine) or methoxy (3-MeOMA) substituents .
  • 4-MMA-NBOMe’s extended aromatic system (two phenyl rings) enhances hydrophobicity relative to the pyridine-based target compound .

Amine Group Variations :

  • Propargylamine in 3-(4-Bromophenyl)prop-2-yn-1-amine introduces alkyne reactivity, unlike the saturated isopropylamine in the target compound .
  • Methyl-isopropylamine in the target compound may offer steric bulk compared to simpler methylamine groups (e.g., 3-MeOMA) .

Physicochemical and Analytical Data

Table 2: Analytical and Purity Comparisons
Compound Name Purity Analytical Techniques Employed Key Spectral Data (If Available) Reference
3-MeOMA 99.9% GC-MS, FTIR-ATR, HPLC-TOF GC-MS (EI): m/z 179.26; FTIR-ATR confirms amine and ether
4-MMA-NBOMe Not specified Not detailed No active impurities detected
(3-Bromopyridin-4-yl)methylamine Not available Likely GC-MS, NMR (inferred from analogs) N/A
  • 3-MeOMA : High purity (99.9%) was confirmed via GC-MS and FTIR, with spectral peaks aligning with amine and methoxy functional groups .
  • Target Compound : While direct data are lacking, bromine’s characteristic mass spectrometry fragmentation (e.g., isotopic patterns for Br) and pyridine ring vibrations in IR could differentiate it from analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-Bromopyridin-4-yl)methyl](propan-2-yl)amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[(3-Bromopyridin-4-yl)methyl](propan-2-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.